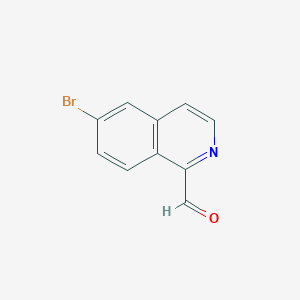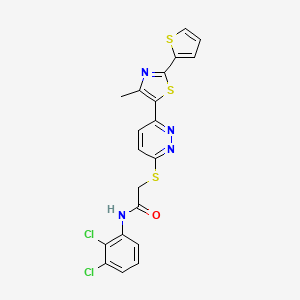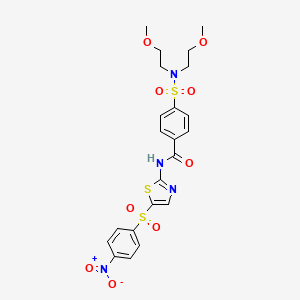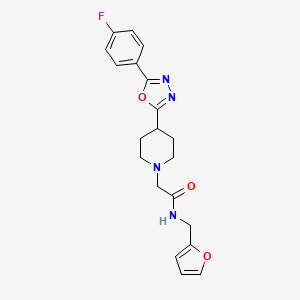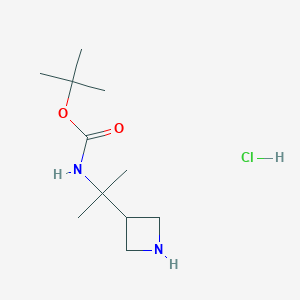
tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Aplicaciones Científicas De Investigación
Applications in Biodegradation and Environmental Fate
Biodegradation and Fate in Soil and Groundwater Ethyl tert-butyl ether (ETBE) undergoes biodegradation in soil and groundwater, primarily through aerobic processes. Microorganisms capable of degrading ETBE have been identified, with aerobic biodegradation involving hydroxylation of the ethoxy carbon by a monooxygenase enzyme. Important intermediates in this process include acetaldehyde, tert-butyl acetate (TBAc), and tert-butyl alcohol (TBA). Genes facilitating ETBE transformation, such as ethB and alkB, have been characterized, though their activity and specificity towards ETBE need further investigation. The presence of co-contaminants can influence the biodegradation of ETBE, either limiting it by preferential metabolism or enhancing it through cometabolism (Thornton et al., 2020).
Applications in Synthetic Chemistry
Synthesis of N-heterocycles Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Over the last two decades, tert-butanesulfinamide has become the gold standard in this field. It facilitates asymmetric N-heterocycle synthesis via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are crucial components of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Applications in Environmental Science
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants Recent studies have extensively investigated the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). These compounds, widely used to retard oxidative reactions and prolong product shelf life, have been detected in various environmental matrices and human samples. Toxicity studies suggest some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future research should focus on novel SPAs with lower toxicity and migration ability to minimize environmental pollution (Liu & Mabury, 2020).
Applications in Polymer Technology
Polymer Membranes for Fuel Additive Purification Methyl Tert-butyl Ether (MTBE), a popular fuel additive for improving fuel performance and reducing hazardous emissions, is commonly produced through catalytic synthesis. The quest for new techniques to purify MTBE has led to the exploration of membrane methods, particularly pervaporation. This review focuses on various polymer membranes and their efficacy in separating the azeotropic methanol/MTBE mixture. Materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, as well as mixed matrix membranes (MMMs), have shown promise due to their optimal transport properties and overall operational stability (Pulyalina et al., 2020).
Propiedades
IUPAC Name |
tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(4,5)8-6-12-7-8;/h8,12H,6-7H2,1-5H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSKSQNWJVWVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)
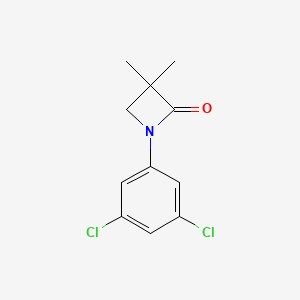
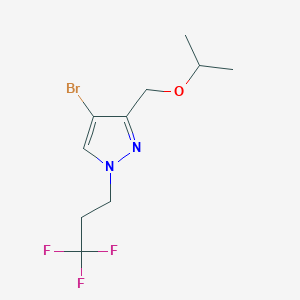
![N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2422100.png)
